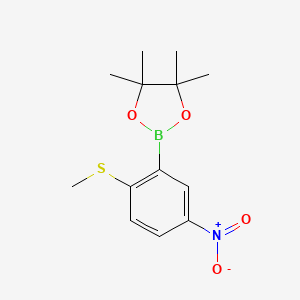

2-Methylthio-5-nitrophenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

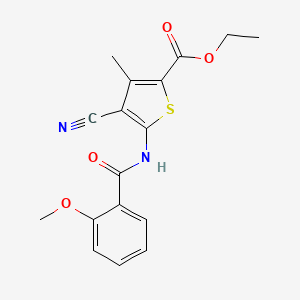

“2-Methylthio-5-nitrophenylboronic acid pinacol ester” is a chemical compound with the molecular formula C13H18BNO4 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, including “2-Methylthio-5-nitrophenylboronic acid pinacol ester”, can be synthesized through various methods. One such method is the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Chemical Reactions Analysis

Pinacol boronic esters, including “2-Methylthio-5-nitrophenylboronic acid pinacol ester”, can undergo various chemical reactions. These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . A specific reaction is the catalytic protodeboronation of alkyl boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .

Applications De Recherche Scientifique

Synthesis Applications

Hyperbranched Polythiophene Synthesis 2-Methylthio-5-nitrophenylboronic acid pinacol ester is utilized in the synthesis of hyperbranched polythiophene, a type of polymer with significant branching. The synthesis involves a catalyst-transfer Suzuki–Miyaura coupling reaction. This method results in a nearly defect-free hyperbranched polythiophene, showcasing the compound's potential in advanced polymer synthesis (Segawa et al., 2013).

Phosphorescence in Arylboronic Esters Interestingly, 2-Methylthio-5-nitrophenylboronic acid pinacol ester exhibits phosphorescence at room temperature. This property is quite notable considering that such phosphorescence usually requires heavy atoms or carbonyl groups. The compound's phosphorescence attributes might open new avenues in materials science and photonics (Shoji et al., 2017).

Organic Synthesis and Functionalization

Borylation and Functionalization of Fluoroarenes The compound is instrumental in the borylation of fluoroarenes, converting them into arylboronic acid pinacol esters. This process, catalyzed by nickel or palladium, is crucial for the functionalization of fluoroarenes, offering a method to diversify arene functionality and thus has implications in pharmaceutical and material sciences (Zhou et al., 2016; Niwa et al., 2015).

Carboacylation of Alkenes The compound is involved in the Ni-catalyzed carboacylation of o-allylbenzamides. This process highlights the utility of 2-Methylthio-5-nitrophenylboronic acid pinacol ester in complex organic synthesis, particularly in constructing cyclic organic molecules, which are often found in bioactive compounds (Walker et al., 2017).

Material Science and Sensor Technology

Thin Film Electrode Surfaces The compound contributes to the creation of multifunctional thin film surfaces capable of binding diverse molecules. This attribute makes it a potential candidate for developing advanced sensing platforms and electrochemical measurement devices (Harper et al., 2009).

Chemical Stability and Analysis

Hydrolysis Susceptibility A significant characteristic of phenylboronic pinacol esters, a category to which this compound belongs, is their susceptibility to hydrolysis at physiological pH. This property is essential in the context of drug development and delivery, highlighting the need for careful consideration in pharmaceutical applications (Achilli et al., 2013).

Analytical Challenges and Strategies Due to its reactivity, particularly its tendency to hydrolyze, 2-Methylthio-5-nitrophenylboronic acid pinacol ester poses unique analytical challenges. Developing strategies to stabilize and analyze this compound is crucial for ensuring the quality and purity of this compound, especially in pharmaceutical applications (Zhong et al., 2012).

Safety and Hazards

While specific safety and hazard information for “2-Methylthio-5-nitrophenylboronic acid pinacol ester” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

Mécanisme D'action

Target of Action

Boronic esters, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds that are to be coupled .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 2-Methylthio-5-nitrophenylboronic acid pinacol ester would interact with its targets through a process involving oxidative addition and transmetalation . The boronic ester donates electrons to form a new bond with a palladium catalyst, which then forms a bond with the target carbon atom .

Biochemical Pathways

In general, boronic esters are known to participate in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s known that the stability of boronic esters can be influenced by factors such as ph . This could potentially affect the bioavailability of the compound.

Result of Action

Its use in suzuki–miyaura cross-coupling reactions can result in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds.

Action Environment

The action of 2-Methylthio-5-nitrophenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be influenced by the pH of the environment . Additionally, the compound should be handled under inert gas and protected from moisture .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylsulfanyl-5-nitrophenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(15(16)17)6-7-11(10)20-5/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPLSPLZFABVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2772530.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2772533.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2772534.png)

![2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2772541.png)

![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride](/img/structure/B2772545.png)

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2772546.png)

![Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772550.png)